N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a thienopyrimidine core, a phenyl ring, and a pyran-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process. The thienopyrimidine core is often synthesized through cyclization reactions involving thiophene derivatives and nitrile compounds. Subsequent steps involve the attachment of the ethyl linker and the formation of the pyran-4-carboxamide ring. Reaction conditions may include the use of organic solvents such as dichloromethane, with temperature control and catalysts like palladium or copper.
Industrial Production Methods: While not widely produced on an industrial scale, potential methods would likely involve optimization of the laboratory synthetic routes for larger-scale production. Continuous flow chemistry and advanced purification techniques could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at the thiophene sulfur or the pyrimidine nitrogen under mild oxidizing conditions.
Reduction: Reduction of the ketone group in the thienopyrimidine core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur on the phenyl ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reactions are generally conducted under an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfone derivatives.
Reduction Products: Alcohol derivatives from the ketone reduction.
Substitution Products: Substituted phenyl derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound's diverse reactivity makes it a valuable intermediate in synthetic organic chemistry, useful for constructing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent, especially for its possible anti-inflammatory and anticancer properties.
Industry: Potential use in material science, especially in the development of organic semiconductors and other functional materials.
Mechanism of Action
The compound’s mechanism of action may involve interaction with specific molecular targets such as kinases or receptors. Its structural features allow it to fit into enzyme active sites or bind to receptors, modulating their activity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Compared to other thienopyrimidine and pyran derivatives, N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of functional groups. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives without the pyran ring.
Pyran-4-carboxamide compounds with different heterocyclic cores.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18-17-16(6-13-27-17)22-14-23(18)10-9-21-19(25)20(7-11-26-12-8-20)15-4-2-1-3-5-15/h1-6,13-14H,7-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOLIDRPKEQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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